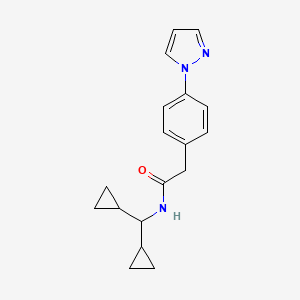![molecular formula C18H27N3O2 B7635295 N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B7635295.png)
N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide, commonly known as DOP or DOPAC, is a chemical compound that is used in scientific research to study the mechanisms of action and physiological effects of various drugs and substances. DOP is a synthetic analog of the endogenous neurotransmitter dopamine and is used to study the effects of dopamine on the brain and body.
Mécanisme D'action
DOP acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain and body. This leads to an increase in dopamine levels and the activation of downstream signaling pathways, which can have a wide range of effects on physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DOP are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and physiology. Some of the effects of DOP include increased locomotor activity, altered dopamine release and uptake, and changes in gene expression and protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DOP in laboratory experiments is that it is a well-characterized compound with a known mechanism of action and physiological effects. This makes it a useful tool for studying the effects of dopamine on the brain and body. However, one limitation of using DOP is that it may not accurately reflect the effects of endogenous dopamine, as it is a synthetic analog that may have different pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are many potential future directions for research involving DOP, including the development of new drugs for the treatment of neurological disorders, the study of the effects of dopamine on behavior and cognition, and the investigation of the molecular mechanisms underlying dopamine signaling. Additionally, further research is needed to better understand the limitations and potential confounds of using DOP in laboratory experiments, and to develop more accurate and reliable methods for studying the effects of endogenous dopamine.
Méthodes De Synthèse
The synthesis of DOP involves several steps, including the reaction of 2-phenylethylamine with ethyl acrylate, followed by the addition of dimethylamine and hydrolysis of the resulting ester. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
DOP is used in a variety of scientific research applications, including the study of the mechanisms of action of various drugs and substances, the effects of dopamine on the brain and body, and the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-20(2)17(22)12-13-19-18(23)21-14-6-9-16(21)11-10-15-7-4-3-5-8-15/h3-5,7-8,16H,6,9-14H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMQNDXRWMZKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCNC(=O)N1CCCC1CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635229.png)
![2-(furan-2-yl)-5-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7635234.png)



![2,6-dichloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B7635243.png)
![N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7635245.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635249.png)
![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635252.png)
![1,3-dimethyl-N-quinolin-6-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7635258.png)

![N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635279.png)